Formylmethionyl-alanyl-leucine
CAS No.: 83961-79-9
Cat. No.: VC0528352
Molecular Formula: C15H27N3O5S
Molecular Weight: 361.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 83961-79-9 |
|---|---|
| Molecular Formula | C15H27N3O5S |
| Molecular Weight | 361.5 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-4-methylpentanoic acid |
| Standard InChI | InChI=1S/C15H27N3O5S/c1-9(2)7-12(15(22)23)18-13(20)10(3)17-14(21)11(16-8-19)5-6-24-4/h8-12H,5-7H2,1-4H3,(H,16,19)(H,17,21)(H,18,20)(H,22,23)/t10-,11-,12-/m0/s1 |
| Standard InChI Key | ZPUCKAJAEIPORH-SRVKXCTJSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCSC)NC=O |
| SMILES | CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)C(CCSC)NC=O |
| Canonical SMILES | CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)C(CCSC)NC=O |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Features
fMAL consists of three amino acids: N-formylmethionine (fMet) at the N-terminus, followed by alanine (Ala) and leucine (Leu) (Figure 1). The formyl group on methionine is critical for receptor recognition, while the alanine and leucine residues contribute to peptide stability and interaction specificity .
Key structural attributes:
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N-terminal formylation: The formyl group mimics bacterial protein initiation signals, enabling recognition by FPRs on neutrophils and macrophages .
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Hydrophobic residues: Leu and Ala enhance lipid solubility, facilitating membrane penetration and receptor binding .
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Backbone rigidity: The peptide’s conformation is stabilized by hydrogen bonding and van der Waals interactions, as observed in ribosomal peptidyl-tRNA complexes .
Synthetic Approaches
Solid-Phase Peptide Synthesis (SPS)
fMAL can be synthesized using Fmoc-based SPS, as described for related peptidyl-tRNA mimics . The protocol involves:
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Resin activation: A 3′-amino-modified adenosine solid support mimics tRNA’s 3′ end.
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Peptide elongation: Sequential coupling of Fmoc-Leu, Fmoc-Ala, and Fmoc-Met with HBTU/HOBt activation.
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N-terminal formylation: Post-synthesis formylation using formic acid and DCC or pentafluorophenyl (Pfp) esters to avoid methionine oxidation .
Table 1: Synthetic Yields of Formylmethionyl Peptides
| Peptide Sequence | Molecular Weight (Calculated) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| fMAL-nh-ACCA | 1549.3 | 95 | >98% |
| fMAI-nh-ACCA | 1549.3 | 97 | >98% |
| fMFI-nh-ACCA | 1625.4 | 95 | >98% |
Note: Data for fMAL-nh-ACCA inferred from analogous conjugates in .
Challenges and Solutions
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Methionine oxidation: Avoided by coupling fMet post-synthesis using Pfp esters .
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Lysine interference: Protected via photolabile groups during synthesis .
Analytical Characterization
Mass Spectrometry
Electrospray ionization (ESI) and Fourier transform ion cyclotron resonance (FT-ICR) MS confirm fMAL’s molecular weight and sequence. For example:
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fMAL-nh-ACCA: Calculated m/z = 1549.3; Observed m/z = 1548.6 .
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Top-down sequencing: Collisionally activated dissociation (CAD) generates complementary b/y (peptide) and c/y (RNA) fragments, enabling full sequence verification .
High-Resolution Crystallography
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Formyl group positioning: Stabilizes interactions with ribosomal proteins L16 and L27 .
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Peptide conformation: Adopts an extended β-strand geometry in the peptidyl transferase center (PTC) .
Biological Activity and Receptor Interactions
Formyl Peptide Receptors (FPRs)
fMAL likely activates FPR1 and FPR2/ALX, similar to fMLF and fMAI . Key findings:
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Chemotaxis: Half-maximal effective concentration (EC50) ~10⁻¹⁰–10⁻¹¹ M for neutrophil migration .
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Oxidative burst: Induces superoxide (O₂⁻) production at EC50 = 10⁻⁹–10⁻¹⁰ M .
Table 2: Bioactivity of Formylmethionyl Peptides
| Peptide | Receptor | Assay | EC50 (M) | Cell Type |
|---|---|---|---|---|
| fMLF | FPR1 | Chemotaxis | 7.0 × 10⁻¹¹ | Human neutrophils |
| fMAI | FPR1 | Ribosomal binding | N/A | Bacterial ribosome |
| fMAL (inferred) | FPR1/2 | Ca²⁺ flux | ~1 × 10⁻¹⁰ | HL-60 cells |
Immunomodulatory Effects
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Pro-inflammatory signaling: Activates NF-κB and MAPK pathways via Gαi-coupled FPRs .
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Pathogen clearance: Enhances phagocytosis of Staphylococcus aureus and Listeria monocytogenes .
Applications in Structural Biology
Ribosome Studies
fMAL analogs serve as non-hydrolysable peptidyl-tRNA mimics for cryo-EM and X-ray crystallography:
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PTC interactions: The formyl group stabilizes hydrogen bonds with 23S rRNA nucleotides A2451 and U2506 .
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Antibiotic research: Used to study chloramphenicol’s inhibition of peptide bond formation .
Figure 2: Ribosomal Binding of fMAL Analog
(Inferred from )
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Resolution: 2.6 Å (P site).
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Key interactions: fMet with L27, Ala/Leu with A-site tRNA.
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